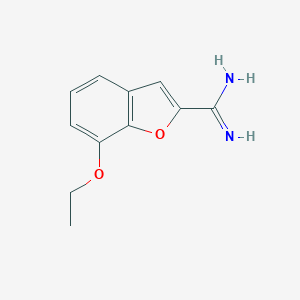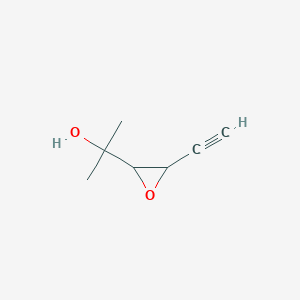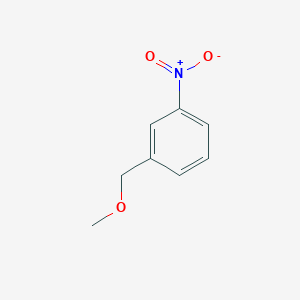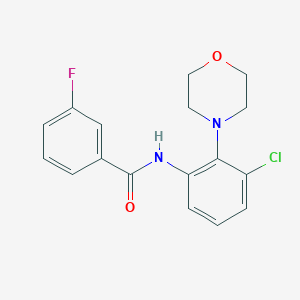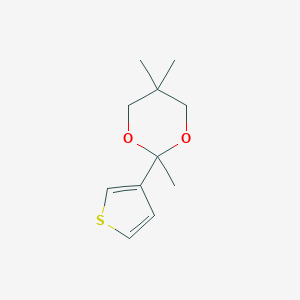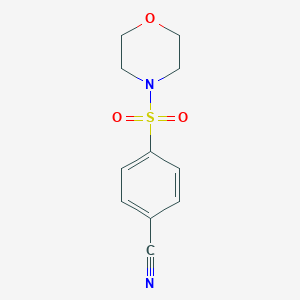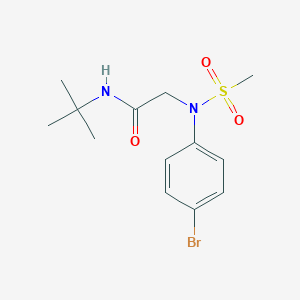
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of rheumatoid arthritis and systemic lupus erythematosus.
Mecanismo De Acción
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a critical role in the immune response, and BTK inhibition has been shown to reduce inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide has been shown to reduce inflammation and tissue damage in preclinical models of autoimmune diseases. In addition, BTK inhibition has been shown to reduce the production of autoantibodies, which are a hallmark of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide. One area of interest is the evaluation of this compound in additional autoimmune diseases, such as multiple sclerosis and type 1 diabetes. In addition, there is interest in exploring the potential of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide in combination with other therapies, such as immunomodulatory agents or biologics. Finally, there is ongoing research aimed at improving the pharmacokinetic properties of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide, such as increasing its half-life or reducing the frequency of dosing.
Métodos De Síntesis
The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide involves several steps, including the reaction of 4-bromoaniline with methylsulfonyl chloride to form 4-bromo-N-methylsulfonylaniline. This intermediate is then reacted with tert-butylacetamide to yield 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide.
Aplicaciones Científicas De Investigación
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. These studies have shown that 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide is able to effectively inhibit the activity of the target enzyme, Bruton's tyrosine kinase (BTK), which plays a key role in the immune response.
Propiedades
Número CAS |
6196-77-6 |
|---|---|
Nombre del producto |
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide |
Fórmula molecular |
C13H19BrN2O3S |
Peso molecular |
363.27 g/mol |
Nombre IUPAC |
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide |
InChI |
InChI=1S/C13H19BrN2O3S/c1-13(2,3)15-12(17)9-16(20(4,18)19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17) |
Clave InChI |
NSOCAMWJQFBDPV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |
SMILES canónico |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



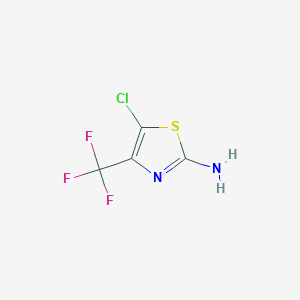

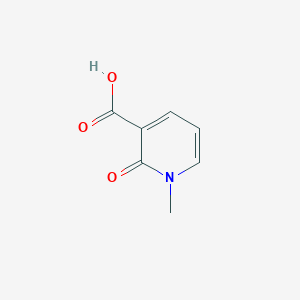
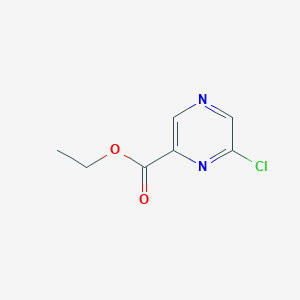
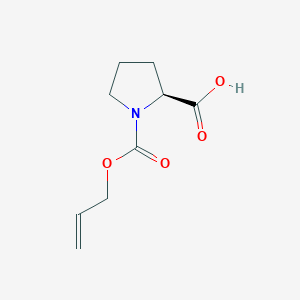
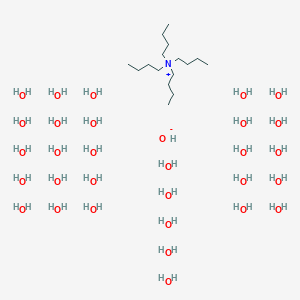
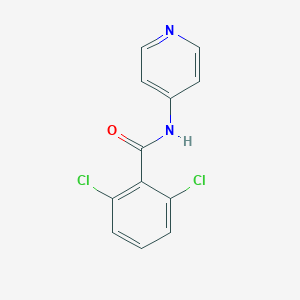
![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)
